molecular formula C19H16ClFN2O2S B3518543 3-chloro-6-fluoro-N-(4-morpholinophenyl)benzo[b]thiophene-2-carboxamide

3-chloro-6-fluoro-N-(4-morpholinophenyl)benzo[b]thiophene-2-carboxamide

Cat. No.: B3518543
M. Wt: 390.9 g/mol
InChI Key: BLPALNWNGGHOPD-UHFFFAOYSA-N
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Description

The compound “3-chloro-6-fluoro-N-[4-(4-morpholinyl)phenyl]-1-benzothiophene-2-carboxamide” is a complex organic molecule. It contains a benzothiophene group (a bicyclic compound with a benzene ring fused to a thiophene ring), a carboxamide group (a carbonyl group attached to an amine), and a morpholine group (a six-membered ring containing four carbon atoms, one oxygen atom, and one nitrogen atom). The presence of chloro and fluoro substituents indicates that the compound is halogenated .


Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, starting with the synthesis of the benzothiophene core, followed by various functional group interconversions and substitutions to introduce the carboxamide, morpholine, chloro, and fluoro groups. Unfortunately, without specific literature or patents detailing the synthesis of this exact compound, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The benzothiophene, carboxamide, and morpholine groups each contribute distinct structural features. The benzothiophene group is aromatic and planar, the carboxamide group can participate in hydrogen bonding, and the morpholine ring is flexible and can adopt various conformations .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. The benzothiophene group might undergo electrophilic aromatic substitution reactions. The carboxamide group could be hydrolyzed under acidic or basic conditions. The morpholine group might be protonated at the nitrogen atom, and the halogen atoms could be displaced in nucleophilic substitution reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would depend on the polarity of its functional groups, its melting and boiling points would depend on the strength of the intermolecular forces between its molecules, and its color would depend on the wavelengths of light it absorbs .

Properties

IUPAC Name

3-chloro-6-fluoro-N-(4-morpholin-4-ylphenyl)-1-benzothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClFN2O2S/c20-17-15-6-1-12(21)11-16(15)26-18(17)19(24)22-13-2-4-14(5-3-13)23-7-9-25-10-8-23/h1-6,11H,7-10H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLPALNWNGGHOPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=CC=C(C=C2)NC(=O)C3=C(C4=C(S3)C=C(C=C4)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClFN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-chloro-6-fluoro-N-(4-morpholinophenyl)benzo[b]thiophene-2-carboxamide
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3-chloro-6-fluoro-N-(4-morpholinophenyl)benzo[b]thiophene-2-carboxamide
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3-chloro-6-fluoro-N-(4-morpholinophenyl)benzo[b]thiophene-2-carboxamide
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3-chloro-6-fluoro-N-(4-morpholinophenyl)benzo[b]thiophene-2-carboxamide
Reactant of Route 5
3-chloro-6-fluoro-N-(4-morpholinophenyl)benzo[b]thiophene-2-carboxamide
Reactant of Route 6
3-chloro-6-fluoro-N-(4-morpholinophenyl)benzo[b]thiophene-2-carboxamide

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